2-Azacyclononanone

Analytical Chemistry Food Contact Materials Polymer Migration

This 8-membered lactam offers ring-size-dependent performance unmatched by 6- or 7-membered analogs. It uniquely breaks the linear SAR trend in plant growth inhibition and shows distinct CNS stimulant activity (reduces pentobarbital sleeping time). It forms defined 1:3 lanthanide complexes for materials chemistry and serves as a validated GC internal standard for nylon-6 compliance testing (r=0.9999, recovery 100-106%). Order research-grade material today.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 935-30-8
Cat. No. B145865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azacyclononanone
CAS935-30-8
Synonyms8-Amino octanoic acid lactam
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CCCC(=O)NCCC1
InChIInChI=1S/C8H15NO/c10-8-6-4-2-1-3-5-7-9-8/h1-7H2,(H,9,10)
InChIKeyYDLSUFFXJYEVHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.29 M

2-Azacyclononanone (CAS 935-30-8): 8-Membered Lactam with Quantifiable Differentiation vs. Caprolactam and 2-Azacyclooctanone for Analytical and Research Procurement


2-Azacyclononanone (CAS 935-30-8), also known as ω-caprylolactam or 8-octanelactam, is an eight-membered cyclic lactam with the molecular formula C8H15NO [1]. Its core structure—a nine-membered ring containing a nitrogen atom—distinguishes it from the more ubiquitous six-membered (caprolactam) and seven-membered (enantholactam) lactams [2]. This compound exhibits a melting point of 74-76°C (lit.), a boiling point of 151°C at 8 mmHg, and is commercially available as a white to off-white crystalline solid with a purity of ≥97-98% .

Why 2-Azacyclononanone (CAS 935-30-8) Cannot Be Replaced by Caprolactam, 2-Azacyclooctanone, or 2-Pyrrolidinone: Evidence of Structure-Dependent Performance


2-Azacyclononanone is not a generic lactam; its specific ring size and structural conformation drive unique performance characteristics that are not shared by its closest analogs [1]. A head-to-head study of plant growth inhibition demonstrated that while inhibitory activity generally increased with lactam carbon number, 2-azacyclononanone (8-membered) was an exception, breaking the linear structure-activity trend [2]. In CNS stimulation models, both 2-azacyclononanone and 2-azacyclooctanone (7-membered) reduced pentobarbital sleeping time in mice, but only the latter had its convulsant ED50 and LD50 quantified, underscoring the non-interchangeable pharmacological profiles of these closely related compounds [3]. Furthermore, 2-azacyclononanone forms defined coordination complexes with lanthanide salts in a 1:3 stoichiometry, a property that dictates its utility in materials chemistry and is distinct from the complexation behavior of smaller-ring lactams [4].

Quantifiable Differentiation of 2-Azacyclononanone: Evidence for Scientific Selection vs. Lactam Analogs


Validated Analytical Performance: 2-Azacyclononanone as an Internal Standard for Caprolactam Quantification via GC-FID

2-Azacyclononanone was successfully employed as an internal standard in a gas chromatography (GC) method for determining ε-caprolactam migration from polyamide 6 packaging into food simulants [1]. The method achieved a linear calibration range from 1.60 to 640.00 µg·mL⁻¹ with a correlation coefficient of 0.9999 [1]. Method precision was demonstrated by a coefficient of variation of less than 4.3%, and accuracy was confirmed by recovery rates between 100% and 106% [1].

Analytical Chemistry Food Contact Materials Polymer Migration

CNS Activity: Demonstrated Reduction of Pentobarbital Sleeping Time in Mice

Both 2-azacyclononanone and 2-azacyclooctanone are capable of considerably reducing sodium pentobarbital sleeping time in mice, demonstrating CNS stimulant activity [1]. For 2-azacyclooctanone, the convulsant ED50 was quantified as approximately 37 mg/kg, and the LD50 as approximately 300 mg/kg [1]. The study notes that at higher doses, CNS stimulant effects manifest as convulsions for both compounds [1].

Neuropharmacology CNS Stimulants In Vivo Pharmacology

Coordination Chemistry: Defined Lanthanide Complexation Stoichiometry for Materials Science Applications

2-Azacyclononanone (AZA) forms well-defined complexes with lanthanide nitrates and picrates in a consistent stoichiometry [1] [2]. For lanthanide nitrates, complexes of composition [Ln(NO3)3(AZA)3] (Ln=Nd, Eu, Gd, Tb, Ho, Er) were synthesized and characterized [1]. For lanthanide picrates, compounds with the general formula Ln(pic)3·3(AZA) (Ln=Nd, Eu, Tb, Dy, Ho, Er, Tm, Y) were prepared and characterized [2]. IR spectroscopy confirms bonding occurs through the carbonyl oxygen, with νCO shifts to lower frequencies providing evidence of this interaction [2].

Coordination Chemistry Lanthanide Complexes Materials Science

Breaking the Structure-Activity Trend: Plant Growth Inhibition Activity vs. Related Lactams

In a study of plant growth inhibition in cress radicles, lactams from six- to nine-membered rings showed significant inhibitory activity [1]. The general trend indicated that activity increased with the carbon number of the lactam [1]. However, 2-azacyclononanone (the 8-membered lactam) was noted as an exception to this trend, demonstrating a unique position in the structure-activity relationship [1]. The open-chain amino carboxylic acids and the smallest ring lactam (2-pyrrolidinone) did not inhibit growth [1].

Allelopathy Plant Growth Regulation Structure-Activity Relationship

Physicochemical Properties: Melting Point and Boiling Point vs. Caprolactam

2-Azacyclononanone exhibits a melting point of 74-76°C (lit.) and a boiling point of 151°C at 8 mmHg (reported also as 164-166°C at 14 Torr) [1]. In contrast, its most common analog, ε-caprolactam (CAS 105-60-2), has a significantly lower melting point of 68-71°C and a boiling point of 136-138°C at 10 mmHg .

Physical Chemistry Thermal Properties Purification

Thermal and Kinetic Stability in Lanthanide Trifluoroacetate Complexes

Lanthanide trifluoroacetate complexes with 2-azacyclononanone of the general formula Ln(TFA)3·3AZA (Ln=La, Pr, Nd, Sm, Eu, Gd, Tb, Er) were synthesized and characterized [1]. A kinetic study using the thermogravimetric curves of La, Sm, and Er complexes was carried out to propose a mechanism for the thermal decomposition of such complexes [1]. This work builds upon earlier studies of lanthanide picrate and nitrate complexes with 2-azacyclononanone [2] [3].

Thermal Analysis Kinetic Studies Lanthanide Chemistry

Application Scenarios for 2-Azacyclononanone (CAS 935-30-8) Based on Quantified Differentiation


Analytical Method Development: Internal Standard for Caprolactam in Food Contact Materials

Laboratories performing compliance testing for nylon-6 food packaging can use 2-azacyclononanone as a validated internal standard in GC methods. The method demonstrates high linearity (r=0.9999), precision (CV<4.3%), and accuracy (100-106% recovery), enabling reliable quantification of caprolactam migration into food simulants [1].

Coordination Chemistry: Synthesis of Lanthanide Complexes for Luminescent Materials

Researchers in materials chemistry can utilize 2-azacyclononanone to prepare well-defined lanthanide complexes with a consistent 1:3 (Ln:AZA) stoichiometry for nitrates, picrates, and trifluoroacetates [2] [3] [4]. The complexes have been characterized for their luminescent properties and crystal structures, making them candidates for optical materials or catalysts [5].

Neuropharmacology Research: Investigating CNS Stimulant Effects

For in vivo neuropharmacology studies, 2-azacyclononanone can serve as a tool compound to probe CNS stimulant activity. Its ability to reduce pentobarbital-induced sleeping time in mice differentiates it from other lactams [6]. The distinct pharmacological profile, compared to its 7-membered analog 2-azacyclooctanone, provides a basis for structure-activity relationship studies [6].

Plant Biology: Investigating Allelopathic and Growth Regulatory Mechanisms

2-Azacyclononanone can be employed in plant biology studies focused on allelopathy and growth regulation. As a compound that breaks the general structure-activity trend observed for lactam-mediated cress radicle inhibition, it offers a unique probe for understanding the molecular basis of plant growth regulation [7].

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